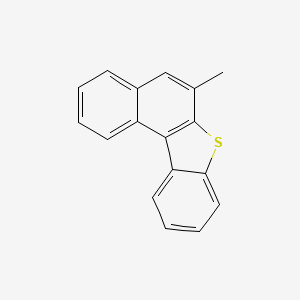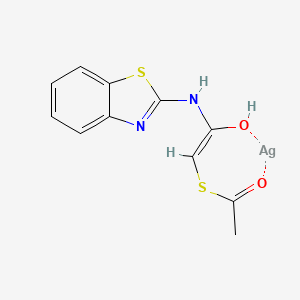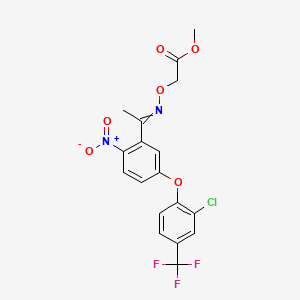
Acetic acid, (((1-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)ethylidene)amino)oxy)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate is a synthetic compound primarily used as a pest control agent. It belongs to the class of synthetic agents that inhibit microtubule formation, thereby disrupting the development of endoparasites .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate involves several steps. The starting materials typically include 2-chloro-4-(trifluoromethyl)phenol and 2-nitrobenzaldehyde. These compounds undergo a series of reactions, including nitration, etherification, and condensation, to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented due to its specialized use. the general approach involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
Methyl2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions and nucleophiles like amines or thiols for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various substituted phenoxy derivatives .
科学的研究の応用
Methyl2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate has several scientific research applications:
Chemistry: Used as a model compound in studies of microtubule inhibitors.
Biology: Investigated for its effects on cellular processes involving microtubules.
Medicine: Explored for potential therapeutic applications in treating parasitic infections.
Industry: Utilized in the development of new pest control agents.
作用機序
The compound exerts its effects by inhibiting microtubule formation, which is essential for cell division and intracellular transport. It targets the microtubule-associated proteins and disrupts their function, leading to the death of the target organism .
類似化合物との比較
Similar Compounds
Fomesafen: Another herbicide with a similar structure, used for weed control.
Trifloxystrobin: A fungicide with a trifluoromethyl group, used in agriculture.
Uniqueness
Methyl2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate is unique due to its specific mechanism of action and its effectiveness in inhibiting microtubule formation. This makes it particularly useful in pest control applications where other compounds may be less effective .
特性
CAS番号 |
87714-68-9 |
|---|---|
分子式 |
C18H14ClF3N2O6 |
分子量 |
446.8 g/mol |
IUPAC名 |
methyl 2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate |
InChI |
InChI=1S/C18H14ClF3N2O6/c1-10(23-29-9-17(25)28-2)13-8-12(4-5-15(13)24(26)27)30-16-6-3-11(7-14(16)19)18(20,21)22/h3-8H,9H2,1-2H3 |
InChIキー |
UIFNWVTVKRWICH-UHFFFAOYSA-N |
正規SMILES |
CC(=NOCC(=O)OC)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


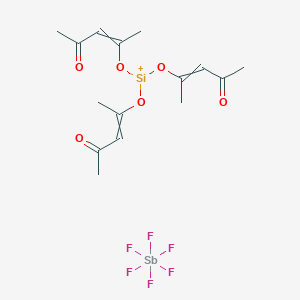
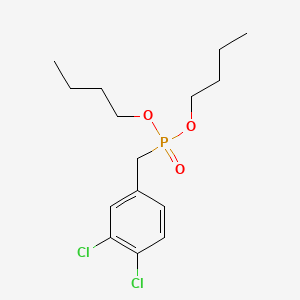
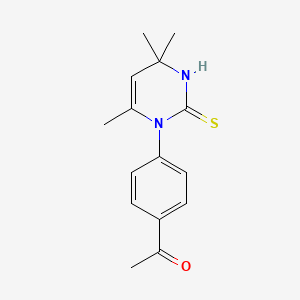
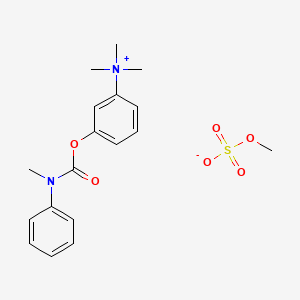

![3-amino-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13775797.png)

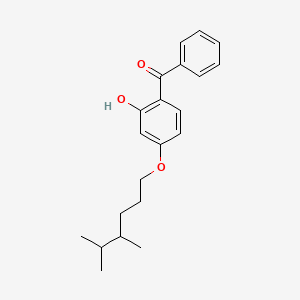
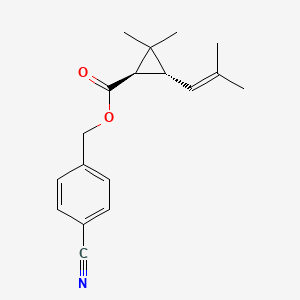
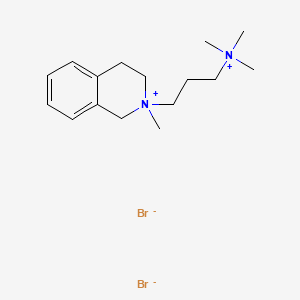
![(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13775849.png)
